molecular formula C21H25ClN2S B1245366 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride CAS No. 85275-49-6

2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride

货号 B1245366
CAS 编号: 85275-49-6
分子量: 373.0 g/mol
InChI 键: HVIXPSLXHVWFAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ICI-170809 is a small molecule drug that acts as a 5-hydroxytryptamine 2 receptor antagonist and platelet aggregation inhibitor. It was initially developed by AstraZeneca Pharmaceuticals Co., Ltd. The compound has been studied for its potential therapeutic applications in cardiovascular diseases and other conditions .

准备方法

The synthesis of ICI-170809 involves several steps, including the dimethylation of the activator ICI 169,369. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and polyethylene glycol 300, along with surfactants like Tween 80 . The industrial production methods for ICI-170809 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

化学反应分析

ICI-170809 undergoes various chemical reactions, primarily involving its interaction with the 5-hydroxytryptamine 2 receptor system. It acts as a competitive antagonist, blocking the effects of 5-hydroxytryptamine in arterial smooth muscle

属性

CAS 编号

85275-49-6

分子式

C21H25ClN2S

分子量

373.0 g/mol

IUPAC 名称

N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride

InChI

InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H

InChI 键

HVIXPSLXHVWFAU-UHFFFAOYSA-N

SMILES

CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl

规范 SMILES

CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl

同义词

2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride
ICI 170809
ICI-170,809
ZM 170809
ZM-170809
ZM170809

产品来源

United States

Synthesis routes and methods

Procedure details

3-Phenylquinolin-2-thione (1.4 g.) was added to a suspension of sodium hydride (0.68 g. of a 50% w/w dispersion in mineral oil) in dimethylformamide (10 ml.) at 0°-5°. When all the hydrogen had evolved, a slurry of 1-chloro-2-dimethylamino-2-methylpropane hydrochloride (1.1 g.) in dimethylformamide (10 ml.) was added and the mixture was stirred at ambient temperature for 20 hr. The mixture was then poured into ice-water (100 ml.) and extracted with ethyl acetate (3×30 ml.). The ethyl acetate extract was washed with brine (30 ml.) and then dried (MgSO4). The solvent was evaporated and the residual oil was chromatographed on basic alumina (125 g., Brockmann Grade III), eluted with increasing concentrations of methylene dichloride in petroleum ether. The eluate obtained with 10% v/v methylene dichloride in petroleum ether was evaporated, the residual oil was dissolved in diethyl ether (20 ml.), and ethereal hydrogen chloride was added until precipitation was complete. The mixture was filtered and the solid residue was crystallised from ethyl acetate to give 2-(2-dimethylamino-2-methylpropylthio)-3-phenylquinoline hydrochloride, m.p. 199°-201°.
Name
3-Phenylquinolin-2-thione
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。